molecular formula C21H21NO3S B2636296 N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-69-8

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2636296
CAS No.: 941952-69-8
M. Wt: 367.46
InChI Key: SSBGLTRBHOSWCY-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide is an organic compound that features a naphthalene ring substituted with a methoxy group and a propanamide chain linked to a methoxyphenyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-methoxyphenylthiol with a suitable halogenated naphthalene derivative under basic conditions.

    Amidation reaction: The resulting thioether is then subjected to an amidation reaction with a propanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups and thioether linkage can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)propanamide
  • N-(4-methoxynaphthalen-1-yl)-3-((4-methylphenyl)thio)propanamide

Uniqueness

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to the presence of both a naphthalene ring and a methoxyphenyl thioether linkage. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-15-7-9-16(10-8-15)26-14-13-21(23)22-19-11-12-20(25-2)18-6-4-3-5-17(18)19/h3-12H,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBGLTRBHOSWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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